5-Chloro-2-propanoyl-2,3-dihydro-1H-inden-1-one
Description
Properties
Molecular Formula |
C12H11ClO2 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
5-chloro-2-propanoyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H11ClO2/c1-2-11(14)10-6-7-5-8(13)3-4-9(7)12(10)15/h3-5,10H,2,6H2,1H3 |
InChI Key |
BJGUNCPFPCYGGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC2=C(C1=O)C=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
One-Pot Friedel-Crafts Acylation and Cyclization Method
A notable industrially relevant method involves a one-pot synthesis combining Friedel-Crafts acylation, cyclization, and hydrolysis steps in a single reactor. This approach reduces intermediate purification, catalyst consumption, and environmental impact.
Procedure Summary:
- Reactants: Benzene substituent (with chlorine at the 5-position), aluminum chloride (AlCl₃), sodium chloride (NaCl), and 3-chloropropionyl chloride.
- Process:
- Mix the benzene substituent with AlCl₃/NaCl under stirring.
- Add 3-chloropropionyl chloride dropwise at 0–40°C to initiate Friedel-Crafts acylation.
- Raise temperature to 150–200°C for 0.5–4 hours to promote cyclization.
- Hydrolyze the reaction mixture at 50–100°C.
- Outcome: Formation of 5-chloro-2,3-dihydro-1-indanone and derivatives with high purity.
Advantages:
- Combines multiple steps into one pot, simplifying operations.
- Reduces catalyst usage significantly compared to traditional methods (which use ~7 times more AlCl₃).
- Minimizes hazardous intermediate handling (e.g., 3-chloro-(4-chlorophenyl)acetone, a strong allergen).
- Lowers environmental pollution and production costs.
- Avoids excessive release of HCl gas by controlling reaction conditions.
Reaction Conditions and Control:
| Parameter | Range/Value | Notes |
|---|---|---|
| Temperature (acylation) | 0–40°C | Dropwise addition of acyl chloride |
| Temperature (cyclization) | 150–200°C | For 0.5–4 hours |
| Hydrolysis temperature | 50–100°C | To complete reaction |
| Catalyst ratio (AlCl₃) | Reduced from ~7x molar | Compared to traditional methods |
| Reaction time | 0.5–3 hours (acylation) + 0.5–4 hours (cyclization) | Optimized for yield and purity |
Reference:
This method is detailed in a 2011 Chinese patent (CN103012086A), which emphasizes the environmental and operational improvements of the one-pot process over conventional multi-step syntheses.
Synthesis via Hydrogen Chloride Addition to 1-(4-Chlorophenyl)-2-propene-1-one
Another synthetic route involves the preparation of 5-chloro-1-indanone , a close structural analogue, which can be further functionalized to obtain the target compound.
Procedure Summary:
- Reactants: 1-(4-chlorophenyl)-2-propene-1-one, hydrogen chloride gas, toluene solvent.
- Process:
- Dissolve 1-(4-chlorophenyl)-2-propene-1-one in toluene.
- Cool reaction flask to -50°C and slowly pass hydrogen chloride gas at 0.1 L/min.
- Gradually raise temperature to 5°C, maintaining HCl flow until reaction completion (~4 hours).
- Adjust pH to neutral (7–8) with sodium hydroxide solution.
- Filter and dry to obtain 5-chloro-1-indanone with high purity (98.4%) and yield (95.1%).
Reaction Conditions:
| Parameter | Value/Range |
|---|---|
| Temperature | -50°C to 5°C |
| Pressure | 1500.15 – 1875.19 Torr |
| Reaction time | 4 hours |
| Yield | 95.1% |
| Purity (HPLC) | 98.4% |
Notes:
- This method is suitable for producing 5-chloro-1-indanone, which can serve as a precursor for further acylation to introduce the propanoyl group at position 2.
- The use of hydrogen chloride gas under controlled pressure and temperature ensures selective addition and cyclization.
Reference:
The detailed procedure and conditions are documented on ChemicalBook, providing a high-yield synthesis protocol for 5-chloro-1-indanone.
Related Halogenated Indanone Derivatives Synthesis
Though specific to 5-chloro derivatives, insights can be drawn from the preparation of similar compounds such as 5-bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one .
- The synthesis involves forming the indene framework followed by halogen substitution and acylation.
- Variations in halogen substituents (Br, Cl, I) affect reactivity and biological activity.
- These analogues are synthesized through multi-step processes involving halogenation, Friedel-Crafts acylation, and cyclization.
| Compound Name | Substituent | Key Differences |
|---|---|---|
| 5-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one | Bromine | Higher reactivity due to Br |
| 5-Chloro-2-propanoyl-2,3-dihydro-1H-inden-1-one | Chlorine | Different binding affinities |
| 5-Iodo-2-propanoyl-2,3-dihydro-1H-inden-1-one | Iodine | Increased lipophilicity |
These analogues illustrate the synthetic flexibility and biological relevance of halogenated indanone derivatives.
Comparative Analysis of Preparation Methods
Summary of Research Findings and Recommendations
- The one-pot method combining Friedel-Crafts acylation, cyclization, and hydrolysis is the most efficient and environmentally sustainable approach for preparing 5-chloro-2-propanoyl-2,3-dihydro-1H-inden-1-one and its derivatives, especially for industrial scale.
- Strict control of temperature, molar ratios, and reaction times is critical to minimize side reactions and maximize purity.
- Alternative methods such as hydrogen chloride addition to 1-(4-chlorophenyl)-2-propene-1-one provide high yields and purity for related intermediates, which can be further functionalized.
- Structural analogues with different halogen substituents offer insight into reactivity and biological activity, informing synthetic strategy adjustments.
- Avoiding highly allergenic intermediates and reducing catalyst consumption are key factors in modern synthetic process design.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-propanoyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl, amino, or alkyl derivatives.
Scientific Research Applications
5-Chloro-2-propanoyl-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Chloro-2-propanoyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological activity of indanone derivatives is highly dependent on substituent patterns. Below is a comparative analysis of 5-chloro-2-propanoyl-2,3-dihydro-1H-inden-1-one and analogous compounds:
Key Observations :
- Electron-withdrawing groups (Cl, Br, CF3O) enhance reactivity and binding to biological targets, as seen in DDI (Topoisomerase IIα inhibition) and compound 55 (ROS inhibition) .
- Hybrid structures (e.g., pyrazole-indenone) improve selectivity for specific enzymes, such as EGFR tyrosine kinase .
- Planarity and conjugation in benzylidene derivatives (e.g., compound 55, DDI) are critical for intercalation or enzyme active-site binding .
Anticancer Activity
- DDI inhibits Topoisomerase IIα, a DNA replication enzyme, by intercalating into DNA via its dibromo-hydroxybenzylidene substituent .
- Pyrazole-indenone hybrids (e.g., compound 6a) show potent EGFR inhibition (IC50 < 1 μM), comparable to erlotinib, by targeting the kinase ATP-binding pocket .
Antioxidant and Anti-Inflammatory Activity
- Compound 55 exhibits superior ROS scavenging due to its trifluoromethoxy-benzylidene group, which stabilizes radical intermediates .
- Hydroxy-substituted derivatives (e.g., 2-(4-hydroxybenzylidene)-indenones) show dual antioxidant and anti-inflammatory effects .
Enzyme Inhibition
- Chalcone-like indenones inhibit tyrosinase (IC50: 8.2 μM), outperforming kojic acid (IC50: 27.5 μM), via competitive binding to the enzyme’s copper-active site .
- Tetrazolylthio-indenones act as acetylcholinesterase inhibitors (IC50: 0.8–2.3 μM), relevant for Alzheimer’s therapy .
Biological Activity
5-Chloro-2-propanoyl-2,3-dihydro-1H-inden-1-one is a compound of significant interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound has a molecular formula of C12H11ClO2 and a molecular weight of 222.67 g/mol. Its structure features a bicyclic system with a chloro substituent and a ketone functional group, which are critical for its reactivity and biological activity. The synthesis typically involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid, followed by purification steps to yield the final product .
Antimicrobial Properties
Research has indicated that 5-Chloro-2-propanoyl-2,3-dihydro-1H-inden-1-one exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antiviral Activity
In addition to its antibacterial properties, preliminary studies suggest that this compound may possess antiviral activity. Specifically, it has been evaluated against various viral strains, including HIV. The compound demonstrated an IC50 value in the low nanomolar range against HIV protease, indicating potent inhibitory effects on viral replication .
Case Studies
- Case Study on Antiviral Efficacy : A study conducted to assess the efficacy of 5-Chloro-2-propanoyl-2,3-dihydro-1H-inden-1-one against HIV revealed that it significantly inhibited viral replication in cultured cells. The compound's ability to maintain efficacy against multidrug-resistant strains was particularly noteworthy, suggesting its potential as a therapeutic agent in HIV treatment protocols.
- Case Study on Synthesis Optimization : Researchers optimized the synthesis process using continuous flow reactors, which enhanced yield and purity of 5-Chloro-2-propanoyl-2,3-dihydro-1H-inden-1-one. This method not only streamlined production but also reduced the environmental impact associated with traditional batch processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
